molecular formula C20H19NO3S2 B3875873 2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine

2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine

Cat. No.: B3875873
M. Wt: 385.5 g/mol
InChI Key: CZJXIQGPDWVRFL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and a naphthalenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions. The methoxyphenyl and naphthalenesulfonyl groups are then introduced through subsequent reactions involving electrophilic aromatic substitution and sulfonylation, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl or naphthalenesulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent for amine protection/deprotection.

    Eugenol derivatives: Known for their antioxidant properties.

    Indole derivatives: Exhibit a wide range of biological activities.

Uniqueness

2-(2-Methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine is unique due to its combination of a thiazolidine ring with methoxyphenyl and naphthalenesulfonyl groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-24-19-9-5-4-8-18(19)20-21(12-13-25-20)26(22,23)17-11-10-15-6-2-3-7-16(15)14-17/h2-11,14,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJXIQGPDWVRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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